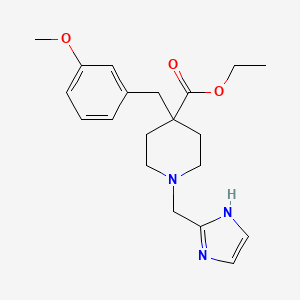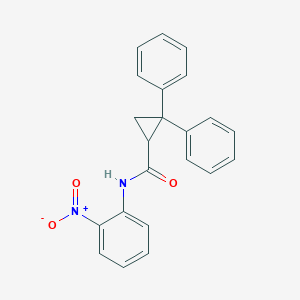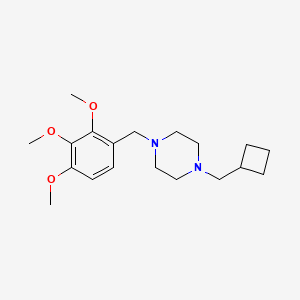![molecular formula C15H15BrN2O3 B5116586 4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)
4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide, commonly known as MTT, is a yellow tetrazolium dye used in biochemical and physiological research as a marker for cell viability. MTT is a widely used assay for measuring cell proliferation, cytotoxicity, and apoptosis.
作用機序
MTT is reduced by mitochondrial dehydrogenases in living cells to formazan, which accumulates in the cytoplasm. The reduction of MTT to formazan is a measure of mitochondrial activity, which is directly proportional to cell viability. The amount of formazan produced is proportional to the number of viable cells in the sample.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect cell viability or metabolic activity. The reduction of MTT to formazan is a measure of mitochondrial activity, which is directly proportional to cell viability. The MTT assay is a reliable indicator of cell viability, as it is based on the metabolic activity of living cells.
実験室実験の利点と制限
The MTT assay is a simple, reliable, and cost-effective method for measuring cell viability. The assay is widely used in scientific research as a marker for cell viability, as it is based on the metabolic activity of living cells. However, the MTT assay has some limitations. The assay is not suitable for measuring cell death, as dead cells cannot reduce MTT to formazan. The assay is also affected by the presence of certain compounds, such as antioxidants and reducing agents, which can interfere with the reduction of MTT to formazan.
将来の方向性
There are several future directions for the use of MTT in scientific research. One direction is the development of new MTT analogs that can overcome the limitations of the assay. Another direction is the use of MTT in high-throughput screening assays for drug discovery. MTT can be used to screen large libraries of compounds for their effects on cell viability, which can lead to the identification of new drugs for the treatment of diseases. Finally, MTT can be used in combination with other assays, such as flow cytometry and microscopy, to provide a more comprehensive analysis of cell viability and function.
合成法
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with 3-nitro-4-methylbenzaldehyde in the presence of pyridine. The reaction produces a yellow-colored MTT compound, which is purified by recrystallization.
科学的研究の応用
MTT is widely used in scientific research as a marker for cell viability. The MTT assay is used to measure the metabolic activity of cells, which is a reliable indicator of cell viability. The assay is based on the ability of living cells to reduce MTT to formazan, a purple-colored compound, which can be quantified spectrophotometrically. The MTT assay is used to measure cell proliferation, cytotoxicity, and apoptosis in a wide range of cell types, including cancer cells, stem cells, and primary cells.
特性
IUPAC Name |
1-(4-methyl-3-nitrophenyl)-2-(4-methylpyridin-1-ium-1-yl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N2O3.BrH/c1-11-5-7-16(8-6-11)10-15(18)13-4-3-12(2)14(9-13)17(19)20;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPDVTBQHNZEBN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)


![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)




![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)
